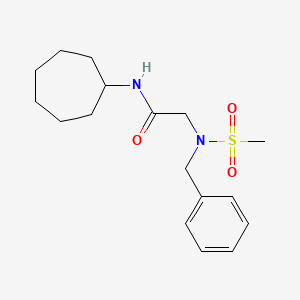![molecular formula C18H14N2O B5703191 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5703191.png)
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile, also known as AIM-BN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring organic compound that is found in many plants and animals. AIM-BN is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in many important cellular processes. In
Mechanism of Action
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile is a potent inhibitor of GSK-3β, which is a key regulator of many cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. GSK-3β is also involved in the regulation of neuronal development and function. By inhibiting GSK-3β, 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile can modulate these cellular processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have anti-inflammatory effects. It has also been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has also been shown to have cardioprotective effects, by reducing the damage caused by ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile in lab experiments is its potency as a GSK-3β inhibitor. This allows researchers to achieve a high degree of inhibition with a relatively low concentration of the compound. However, one limitation of using 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile. One area of interest is the development of more potent and selective GSK-3β inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile in combination with other drugs or therapies, to enhance its effects. Finally, there is a need for further research into the mechanisms underlying the neuroprotective and anti-tumor effects of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-acetylindole, which is achieved by the reaction of indole with acetic anhydride in the presence of a catalyst. The second step involves the reaction of 3-acetylindole with benzyl bromide to form 3-(benzyl)-3-acetylindole. The final step is the reaction of 3-(benzyl)-3-acetylindole with potassium cyanide to form 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile.
Scientific Research Applications
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have neuroprotective effects. It has been demonstrated that 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile can protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[(3-acetylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13(21)17-12-20(18-9-5-4-8-16(17)18)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMVXUKXWWMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-Acetylindol-1-yl)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5703140.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5703163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)

